Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of this compound involves a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process was designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular formula of this compound is C12H16N4O4 . The molecular weight is 280.28 g/mol . Single crystals were developed for further analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions involving pyrazinamide derivatives . The reactions were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.28 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Piperazine derivatives, including compounds like Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, are of significant interest in medicinal chemistry due to their versatile therapeutic potential. Piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms, serves as a crucial building block in the synthesis of compounds with a wide range of pharmacological activities. This versatility is attributed to the ability of the piperazine ring to act as a linker or a scaffold, facilitating the attachment of various pharmacophores and influencing the pharmacokinetic and pharmacodynamic properties of the resultant molecules (Rathi et al., 2016).
Piperazine in Antimycobacterial Research
Specifically, derivatives of piperazine have shown considerable promise in antimycobacterial research, with numerous molecules incorporating the piperazine moiety reported to exhibit potent activity against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). This research is crucial for addressing the gaps in current tuberculosis (TB) treatment and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Cancer Research
In the context of cancer research, piperazine derivatives have been explored for their potential as DNA minor groove binders. Compounds like Hoechst 33258, a well-known minor groove binder, highlight the potential of piperazine-containing molecules in this area. Such compounds bind to the minor groove of DNA, influencing various biological processes that could be harnessed for therapeutic purposes, including the treatment of cancer (Issar & Kakkar, 2013).
Synthetic and Pharmaceutical Applications
Beyond their biological activity, piperazine derivatives are also noteworthy for their synthetic versatility. They serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. This versatility is due in part to the ease with which piperazine rings can be modified to alter the pharmacological properties of the derivatives, making them valuable tools in drug discovery and development (Mohammed et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target the same organism.
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds , it can be inferred that this compound may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-20-12(17)15-8-6-14(7-9-15)11-10(16(18)19)4-3-5-13-11/h3-5H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSYNSDCXQLMCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214352 | |
Record name | Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478260-18-3 | |
Record name | Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478260-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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